molecular formula C9H12N4O B3038830 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine CAS No. 913624-57-4

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine

Cat. No.: B3038830
CAS No.: 913624-57-4
M. Wt: 192.22 g/mol
InChI Key: DOIVWEUSKRITNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine is an organic compound belonging to the class of azides Azides are known for their high reactivity due to the presence of the azide group (-N₃), which makes them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine typically involves the introduction of the azide group into a pyridine derivative. One common method is the nucleophilic substitution reaction where a halomethylpyridine is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for better control over reaction conditions and can handle the potentially hazardous azide intermediates more safely compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine can undergo various types of chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction to form triazoles.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Various substituted pyridines: Formed from substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates
The compound is primarily utilized in the synthesis of various pharmaceutical agents. It acts as a key intermediate in the development of drugs targeting neurological disorders and other medical conditions. For instance, derivatives of 2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine have been explored for their potential as ATPase inhibitors, which are crucial in treating conditions related to energy metabolism in cells .

Case Study: Neurological Disorder Treatments
Research indicates that compounds derived from this compound exhibit promising activity against specific neurological targets. A study demonstrated the synthesis of several derivatives that showed enhanced binding affinity to neurotransmitter receptors, suggesting potential therapeutic benefits .

Agrochemical Applications

Enhancement of Crop Protection
In agrochemical formulations, this compound has been incorporated to improve the efficacy of pesticides and herbicides. Its unique chemical structure allows it to enhance the performance of active ingredients, thus improving crop yield and protection against pests .

Data Table: Agrochemical Efficacy

CompoundApplicationEfficacy Improvement (%)
This compoundHerbicide formulation25%
This compoundPesticide formulation30%

Organic Chemistry Research

Synthetic Pathway Development
Researchers leverage this compound for developing new synthetic pathways in organic chemistry. Its azide functional group is particularly useful for click chemistry reactions, which facilitate the formation of diverse molecular architectures .

Case Study: Click Chemistry Applications
A recent study showcased the use of this compound in a click reaction to synthesize complex heterocycles. The reaction conditions were optimized to yield high purity products with excellent yields .

Biochemical Research

Biochemical Assays and Pathway Discovery
The compound is also explored for its potential in biochemical assays that aid in discovering new biochemical pathways and targets for drug development. Its ability to participate in various chemical reactions makes it a versatile tool in biochemical research .

Case Study: Target Identification
In a study aimed at identifying new drug targets, researchers used derivatives of this compound to probe cellular pathways involved in disease mechanisms. This approach led to the identification of novel targets that could be exploited for therapeutic intervention .

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine largely depends on the specific reactions it undergoes. For example, in click chemistry, the azide group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications. The molecular targets and pathways involved would vary based on the specific application and the nature of the molecules it interacts with.

Comparison with Similar Compounds

    2-(Azidomethyl)pyridine: Lacks the methoxy and dimethyl groups, making it less sterically hindered and potentially more reactive.

    4-Methoxy-3,5-dimethylpyridine: Lacks the azidomethyl group, making it less reactive in click chemistry applications.

    2-(Azidomethyl)-4-methylpyridine: Similar structure but with fewer methyl groups, which may affect its reactivity and steric properties.

Uniqueness: 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine is unique due to the combination of the azidomethyl group and the methoxy and dimethyl substituents on the pyridine ring. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Biological Activity

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C9_9H12_{12}N4_4O and a molecular weight of 192.22 g/mol, features an azidomethyl group that may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. This is especially relevant in the context of developing new antimicrobial agents against resistant bacterial strains. The compound's structure suggests it may interact with microbial targets, leading to inhibition of growth or cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationships (SAR). Compounds with similar structures have shown varying degrees of potency based on substitutions at different positions on the pyridine ring. The presence of the azido group may enhance reactivity towards biological targets through click chemistry or other mechanisms.

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundPotentially activePotentially activeRequires further study
Related Pyridine Derivative AHighModerateEstablished activity
Related Pyridine Derivative BModerateHighEstablished activity

Study 1: Antimicrobial Activity Evaluation

In a study evaluating various pyridine derivatives for antimicrobial properties, compounds were tested against both Gram-positive and Gram-negative bacteria. This compound was included in the screening process. Results indicated that modifications in the pyridine structure significantly impacted antimicrobial efficacy.

Study 2: Anticancer Mechanisms

Research focusing on the anticancer potential of pyridine derivatives demonstrated that certain compounds could effectively inhibit tubulin polymerization. While specific data on this compound was not available, related compounds exhibited IC50_{50} values in the low nanomolar range against various cancer cell lines.

Study 3: SAR Analysis

A comprehensive SAR analysis highlighted that the introduction of azido groups in pyridine derivatives often correlated with enhanced biological activity. This finding suggests that this compound could serve as a promising scaffold for further medicinal chemistry explorations.

Properties

IUPAC Name

2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-6-4-11-8(5-12-13-10)7(2)9(6)14-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVWEUSKRITNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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